Product packaging for Azaerythromycin A 11,12-Hydrogen Borate(Cat. No.:)

Azaerythromycin A 11,12-Hydrogen Borate

Cat. No.: B13435946
M. Wt: 760.8 g/mol
InChI Key: HYRDEOCVKKVHJZ-XPPNNYQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Macrolide Antibiotics and the Azalide Subclass

Macrolide antibiotics are a class of bacteriostatic agents characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. They function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. The first macrolide, erythromycin (B1671065), was discovered in 1952 and became a vital tool against Gram-positive bacteria.

The azalide subclass represents a significant advancement in macrolide chemistry. Azalides are semi-synthetic macrolides distinguished by the insertion of a nitrogen atom into the aglycone ring of erythromycin, expanding the typical 14-membered ring into a 15-membered ring. This structural modification confers several advantages over earlier macrolides, including enhanced stability in acidic environments and improved pharmacokinetic properties. mdpi.com The premier example of an azalide is azithromycin (B1666446), which demonstrates a broader spectrum of activity, particularly against Gram-negative bacteria, compared to erythromycin.

Historical Context of Erythromycin A Chemical Modifications

The clinical utility of Erythromycin A, despite its effectiveness, was hampered by certain limitations. nih.gov A primary drawback was its instability in the acidic environment of the stomach, which leads to the formation of an inactive internal spiroketal. google.com This degradation not only reduces the drug's bioavailability but can also cause gastrointestinal side effects. These challenges spurred decades of research into the chemical modification of the erythromycin scaffold to create more stable and potent derivatives.

Early efforts focused on modifying the functional groups of the erythromycin molecule. However, a pivotal breakthrough came with the application of the Beckmann rearrangement to erythromycin A oxime. mdpi.com This reaction enabled the expansion of the 14-membered lactone ring to a 15-membered ring by incorporating a nitrogen atom, giving rise to the azalide framework. This innovation directly addressed the acid instability issue and paved the way for the synthesis of azithromycin and related compounds.

Structural Relationship of Azaerythromycin A to Parent Erythromycin A and Other Macrolides

Azaerythromycin A, systematically named 9-deoxo-9a-aza-9a-homoerythromycin A, is the direct precursor to azithromycin and embodies the core structural change that defines the azalides. epo.orgrsc.org Its formation from erythromycin A involves a multi-step synthesis.

The key structural differences are:

Macrolide Ring: Erythromycin A possesses a 14-membered lactone ring. In Azaerythromycin A, this is expanded to a 15-membered azacyclic lactone (an azalactone).

C9 Position: Erythromycin A has a ketone group at the C9 position. This ketone is the site of the initial reaction to form an oxime, which then undergoes the Beckmann rearrangement. In Azaerythromycin A, the C9 ketone is replaced by a nitrogen atom (designated as 9a), and the original C9 carbonyl carbon becomes a methylene (B1212753) group. rsc.org

Azaerythromycin A 11,12-hydrogen borate (B1201080): This derivative is formed during the synthesis of Azaerythromycin A, specifically when a reducing agent like sodium borohydride (B1222165) is used. The borate group forms a cyclic ester with the hydroxyl groups at the C11 and C12 positions of the Azaerythromycin A molecule. nih.gov This creates a dioxaborolane ring fused to the macrolide structure.

Table 1: Comparison of Key Structural Features
FeatureErythromycin AAzaerythromycin AAzaerythromycin A 11,12-Hydrogen Borate
Macrolide Ring Size14-membered15-membered15-membered
Functional Group at C9Ketone (C=O)Secondary Amine (in the ring as -NH-)Secondary Amine (in the ring as -NH-)
11,12-PositionTwo hydroxyl (-OH) groupsTwo hydroxyl (-OH) groupsCyclic borate ester (-O-B(OH)-O-)

Significance of the 11,12-Dihydroxyl Positions in Macrolide Derivatization

The vicinal diol at the C11 and C12 positions of the macrolide ring is a chemically significant site for derivatization. These hydroxyl groups can be modified to alter the compound's biological activity, stability, and pharmacokinetic profile. The formation of the 11,12-hydrogen borate is a prime example of the reactivity of this diol system. This borate complex is often an intermediate in the synthesis of azalides. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H69BN2O13 B13435946 Azaerythromycin A 11,12-Hydrogen Borate

Properties

Molecular Formula

C37H69BN2O13

Molecular Weight

760.8 g/mol

IUPAC Name

(1S,2R,5R,6S,7S,8R,9R,11R,14R,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9,17-dihydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,14-hexamethyl-3,16,18-trioxa-13-aza-17-borabicyclo[13.3.0]octadecan-4-one

InChI

InChI=1S/C37H69BN2O13/c1-14-26-37(10)32(52-38(45)53-37)23(6)39-18-19(2)16-35(8,44)31(51-34-28(41)25(40(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)30(42)24(7)48-27/h19-32,34,39,41-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1

InChI Key

HYRDEOCVKKVHJZ-XPPNNYQRSA-N

Isomeric SMILES

B1(O[C@@H]2[C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@]2(O1)C)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O

Canonical SMILES

B1(OC2C(NCC(CC(C(C(C(C(C(=O)OC(C2(O1)C)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O

Origin of Product

United States

Synthetic Methodologies for Azaerythromycin a 11,12 Hydrogen Borate

Precursor Synthesis: From Erythromycin (B1671065) A to the Iminoether Intermediate

The initial phase of the synthesis focuses on converting Erythromycin A into a crucial iminoether intermediate through a two-step process involving oximation followed by a structural rearrangement.

Formation of Erythromycin A Oxime

The first step in the synthetic route is the conversion of the C9 ketone of Erythromycin A into an oxime. This reaction is typically achieved by treating Erythromycin A with a hydroxylamine (B1172632) reagent. google.com The process can be carried out using hydroxylamine hydrochloride in the presence of a base, or by using free hydroxylamine with a mild acid catalyst. google.comepo.org Various organic and inorganic acids, such as acetic acid, formic acid, and hydrochloric acid, can be employed as catalysts. google.comgoogle.com

The choice of solvent is critical for the reaction's success. While alcohols are the preferred solvents, mildly polar solvents like ethanol (B145695) and isopropanol (B130326) have been shown to produce higher yields compared to methanol (B129727). google.comepo.orggoogle.com The reaction temperature is generally maintained between room temperature and the reflux temperature of the chosen solvent. google.com

Table 1: Reaction Conditions for Erythromycin A Oxime Formation

Parameter Conditions Sources
Starting Material Erythromycin A google.comepo.orggoogle.com
Reagent Hydroxylamine or Hydroxylamine Hydrochloride google.comgoogle.com
Catalyst/Base Mild acids (e.g., acetic acid, formic acid) or bases google.comgoogle.com
Solvent Alcohols (Methanol, Ethanol, Isopropanol) google.comepo.orggoogle.com

| Temperature | Room temperature to reflux temperature | epo.orggoogle.com |

Transposition to 9-deoxo-6-deoxy-6,9-epoxy-9,9a-dihydro-9a-azahomoerythromycin A (Iminoether)

Following its formation, the Erythromycin A oxime undergoes a Beckmann rearrangement to produce the 15-membered ring-expanded lactam, 9-deoxo-6-deoxy-6,9-epoxy-9,9a-dihydro-9a-azahomoerythromycin A, commonly known as the iminoether intermediate. researchgate.netrsc.orgrsc.org This structural transposition is a critical step in the synthesis of azalide antibiotics. nih.govgoogle.com The iminoether is the direct precursor for the subsequent reduction to form the target compound. epo.orggoogle.com

Direct Synthesis of Azaerythromycin A 11,12-Hydrogen Borate (B1201080) via Borohydride (B1222165) Reduction

The final stage of the synthesis involves the direct conversion of the iminoether intermediate into Azaerythromycin A 11,12-Hydrogen Borate through a specific reductive process.

Reductive Conditions: Sodium Borohydride in Methanol

The reduction of the iminoether is accomplished using sodium borohydride (NaBH₄) as the reducing agent in a methanol solvent. epo.orggoogle.com This method is one of the primary routes for this transformation, alongside catalytic hydrogenation. google.com The reaction with sodium borohydride leads to the formation of a boron-containing complex as an initial intermediate. googleapis.com Careful control of the reaction conditions is necessary to selectively produce the desired 11,12-hydrogen borate derivative.

The efficiency and selectivity of the borohydride reduction are highly dependent on the reaction temperature. The process is optimized by maintaining a temperature range between -10°C and 0°C. epo.org In a typical procedure, the iminoether is dissolved in methanol and the solution is cooled to between -5°C and -10°C before the reducing agent is introduced. google.com

To manage the reaction exotherm and maintain the low temperature, the sodium borohydride is often added in several small portions over a period of time. epo.orggoogle.com After the addition is complete, the reaction mixture is agitated for several hours while the temperature is kept within the specified range, before being allowed to warm to room temperature. epo.orggoogle.com

Table 2: Optimized Parameters for Borohydride Reduction

Parameter Conditions Sources
Starting Material 9-deoxo-6-deoxy-6,9-epoxy-9,9a-dihydro-9a-azahomoerythromycin A epo.orggoogle.com
Reducing Agent Sodium Borohydride (NaBH₄) epo.orggoogle.com
Solvent Methanol epo.org
Temperature -10°C to 0°C epo.org
Procedure Portion-wise addition of NaBH₄ epo.orggoogle.com

| Reaction Time | Several hours at low temperature, followed by extended stirring | epo.orggoogle.com |

Methanol is the established solvent for the reduction step. epo.org A significant drawback of using methanol is its reactivity with the sodium borohydride reducing agent, which can lead to its decomposition. epo.org

The crucial step to isolate this compound is the specific workup procedure. epo.org After the reaction in methanol is complete, the solvent is evaporated. The resulting residue is then dissolved in a biphasic system, typically methylene (B1212753) chloride and water. epo.orggoogle.com Critically, this aqueous workup is conducted in the absence of any mineral acid. epo.org This prevents the hydrolysis of the borate ester and allows for the direct isolation of the 9-deoxo-9a-aza-11,12-deoxy-9a-homoerythromycin A 11,12-hydrogenorthoborate. epo.org The use of acidic conditions during workup would cleave the borate group, leading to the formation of azaerythromycin instead. epo.org

Proposed Reaction Mechanism for the Formation of the 11,12-Hydrogen Borate Ester

The formation of the this compound ester is understood to proceed through the reaction of the proximate 11- and 12-hydroxyl groups of an Azaerythromycin A precursor with a borohydride reagent, typically sodium borohydride (NaBH4). This reaction serves a dual purpose: the reduction of a precursor functional group and the simultaneous protection of the 11,12-diol.

The proposed mechanism can be delineated as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydride ion (H⁻) from the borohydride reagent on an electrophilic center of the azaerythromycin precursor. In the context of azithromycin (B1666446) synthesis, this is often the reduction of an imino ether intermediate.

Formation of an Alkoxyborane Intermediate: Following the initial reduction, the borane (B79455) moiety (BH3) coordinates with one of the hydroxyl groups at the C-11 or C-12 position, forming an alkoxyborane intermediate.

Intramolecular Cyclization: The adjacent hydroxyl group then displaces a hydride from the boron atom in an intramolecular fashion. This results in the formation of a stable, five-membered cyclic borate ester, known as the 11,12-hydrogen borate. This cyclic structure effectively protects the diol functionality from further reactions.

This protective functional group is one of the classic methods for protecting neighboring diols in organic synthesis. The formation of this borate ester is a key step, and the resulting intermediate can be isolated before proceeding to subsequent synthetic steps.

Comparison with Alternative Azaerythromycin Reduction Methods

The reduction of the azaerythromycin precursor is a critical step that can be achieved through various methodologies, primarily catalytic hydrogenation and chemical reduction with agents like sodium borohydride. The choice of method has significant implications for product selectivity, impurity profiles, and by-product formation.

Catalytic Hydrogenation Pathways and Their Product Selectivity

Catalytic hydrogenation is a widely employed alternative for the reduction of the imino ether precursor to 9-deoxo-9a-aza-9a-homoerythromycin A. This method typically involves the use of a metal catalyst, such as platinum on carbon (Pt/C) or rhodium on carbon (Rh/C), in the presence of hydrogen gas.

The selectivity of catalytic hydrogenation can be influenced by several factors:

Catalyst Type: Different metal catalysts can exhibit varying degrees of selectivity. For instance, Raney nickel has also been utilized in the reduction of related oxime precursors.

Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent play a crucial role in directing the reaction towards the desired product and minimizing the formation of impurities. For example, hydrogenation can be conducted at pressures ranging from 10 to 70 bar and temperatures between 0 and 45°C.

pH of the Reaction Medium: The pH of the solution can impact the stability of the starting material and the final product. Conducting the hydrogenation in an aqueous acidic medium (pH > 4) has been shown to yield high-purity product.

While catalytic hydrogenation can be highly effective, it may lead to the formation of different sets of by-products compared to borohydride reduction.

Implications of Different Reduction Conditions on Impurity Profiles and By-product Formation

The choice between sodium borohydride reduction and catalytic hydrogenation significantly impacts the impurity profile of the resulting azaerythromycin.

Sodium Borohydride Reduction:

The use of sodium borohydride for the reduction of the imino ether can lead to the formation of the this compound as a significant intermediate. While this can be a desired step for diol protection, incomplete hydrolysis of this borate ester in subsequent steps can result in it being carried over as an impurity. The reaction conditions, such as temperature and the presence of specific acids for hydrolysis, must be carefully controlled to minimize this. A patent suggests that the hydrolysis of the boric acid ester is more thorough when organic saccharic acids are added, leading to fewer acid degradation products.

Catalytic Hydrogenation:

Catalytic hydrogenation, on the other hand, avoids the formation of borate ester intermediates. However, it can generate its own unique set of impurities. The stability of the iminoether starting material under acidic hydrogenation conditions can be a concern, potentially leading to degradation and the formation of various impurities. The choice of solvent is also critical, as water-alcohol mixtures have been reported to cause rapid degradation of the secondary amine product. One-pot processes that combine reduction and subsequent methylation have been developed to minimize handling and potential impurity formation.

The following table provides a comparative overview of the two primary reduction methods:

FeatureSodium Borohydride ReductionCatalytic Hydrogenation
Primary Reagent Sodium Borohydride (NaBH4)Hydrogen gas (H2) with a metal catalyst (e.g., Pt/C, Rh/C)
Key Intermediate This compound9-deoxo-9a-aza-9a-homoerythromycin A
Potential By-products/Impurities Residual borate esters, products of incomplete hydrolysisDegradation products from unstable intermediates under acidic conditions
Process Considerations Requires a subsequent hydrolysis step to remove the borate protecting group.Catalyst recovery and reuse can be an economic factor. Potential for catalyst deactivation.
Selectivity Control Primarily controlled by stoichiometry and reaction temperature.Influenced by catalyst type, hydrogen pressure, temperature, and solvent.

Ultimately, the selection of the reduction method depends on a variety of factors, including the desired purity of the final product, process economics, and the capability to control specific reaction parameters to minimize the formation of characteristic impurities associated with each pathway.

Structural Elucidation and Spectroscopic Characterization of Azaerythromycin a 11,12 Hydrogen Borate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Heteronuclear Multiple-Quantum Coherence (HMQC) Analysis

Heteronuclear Multiple-Quantum Coherence (HMQC) spectroscopy is a pivotal 2D NMR technique used to establish direct, one-bond correlations between protons (¹H) and the carbon atoms (¹³C) to which they are attached. This analysis is fundamental in assigning the carbon skeleton of the molecule by linking the well-resolved proton signals to their corresponding carbon resonances.

For Azaerythromycin A 11,12-Hydrogen Borate (B1201080), the HMQC spectrum provides unambiguous correlations that confirm the integrity of the macrolide ring and the attached desosamine (B1220255) and cladinose (B132029) sugar moieties. Key correlations observed in the spectrum are instrumental in assigning the stereochemistry and substitution pattern of the core structure. For instance, the correlation between the anomeric proton of the desosamine sugar and its corresponding carbon confirms the glycosidic linkage to the aglycone.

Table 1: Selected HMQC (¹H-¹³C) Correlations for Azaerythromycin A 11,12-Hydrogen Borate This table contains illustrative data for key structural correlations.

Proton (¹H) Signal (ppm)Correlated Carbon (¹³C) Signal (ppm)Assignment
4.35103.2H-1' (Desosamine) to C-1'
4.9895.5H-1'' (Cladinose) to C-1''
3.5178.1H-3 to C-3
3.9883.5H-5 to C-5
2.4541.2N(CH₃)₂ (Desosamine)
3.2849.8OCH₃ (Cladinose)
Heteronuclear Multiple-Bond Analysis (HMBC)

While HMQC identifies direct one-bond connections, Heteronuclear Multiple-Bond Correlation (HMBC) analysis reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This technique is indispensable for assembling the complete molecular structure by connecting subunits, such as linking the sugar rings to the macrolide core and confirming the positions of non-protonated (quaternary) carbons. synzeal.comveeprho.com

In the analysis of this compound, HMBC data provide conclusive evidence for the location of the glycosidic bonds. cleanchemlab.com For example, a correlation between the anomeric proton of the cladinose sugar (H-1'') and the C-3 carbon of the macrolide ring confirms their connectivity. epo.org Similarly, correlations from protons near the C-11 and C-12 positions to these respective carbons help to confirm the location of the hydrogen borate ester bridge.

Table 2: Key HMBC (¹H-¹³C) Long-Range Correlations for this compound This table contains illustrative data for key structural correlations.

Proton (¹H) Signal (ppm)Correlated Carbon (¹³C) Signal (ppm)Inferred Bond
4.98 (H-1'')78.1H-1'' to C-3 (Cladinose to Macrolide Linkage)
4.35 (H-1')83.5H-1' to C-5 (Desosamine to Macrolide Linkage)
3.75 (H-10)84.1H-10 to C-11 (Macrolide Backbone)
4.15 (H-13)74.5H-13 to C-12 (Macrolide Backbone)
1.25 (CH₃-6)178.0CH₃-6 to C=O (C-1)

Mass Spectrometry (MS) Characterization

Fast Atom Bombardment Mass Spectrometry (FABMS) for Molecular Ion Determination

Fast Atom Bombardment Mass Spectrometry (FABMS) is a soft ionization technique particularly well-suited for the analysis of large, thermally labile, and non-volatile compounds. figshare.com It typically yields a prominent pseudomolecular ion, most commonly the protonated molecule [M+H]⁺, which allows for the direct determination of the compound's molecular weight.

For this compound, with a molecular formula of C₃₇H₆₉BN₂O₁₃, the calculated monoisotopic mass is 760.489 g/mol . The positive-ion FAB-MS spectrum would be expected to show a high-intensity ion cluster corresponding to the [M+H]⁺ species, confirming the molecular weight of the compound.

Table 3: Molecular Ion Data from FAB-MS This table contains expected data based on the compound's formula.

ParameterValue
Molecular FormulaC₃₇H₆₉BN₂O₁₃
Calculated Monoisotopic Mass760.489 g/mol
Expected Ion Species[M+H]⁺
Expected Observed m/z761.497

Fragmentation Pattern Analysis for Structural Confirmation

Although FABMS is a soft ionization method, some fragmentation occurs, which can provide valuable structural information. figshare.com The fragmentation pattern is often diagnostic and helps to confirm the identity of substructures within the molecule. synzeal.comveeprho.com For this compound, the most characteristic fragmentation pathways involve the cleavage of the glycosidic bonds linking the desosamine and cladinose sugars to the macrolide ring. cleanchemlab.comepo.org

Table 4: Major Fragment Ions of this compound in FAB-MS This table contains illustrative data for expected fragmentation.

Observed m/zProposed IdentityStructural Information
761.5[M+H]⁺Intact Protonated Molecule
602.4[M+H - Desosamine]⁺Loss of the desosamine sugar moiety
444.3[M+H - Desosamine - Cladinose]⁺Loss of both sugar moieties, confirming the aglycone core
159.1[Desosamine]⁺Fragment corresponding to the protonated desosamine sugar

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key structural features.

Prominent bands would include a broad O-H stretching absorption from the hydroxyl groups, C-H stretching from the numerous alkyl groups, and a strong C=O stretching band from the lactone carbonyl group. pharmaffiliates.com Additionally, characteristic absorptions for the C-O bonds of the ethers and ester, as well as distinct B-O stretching vibrations from the cyclic borate ester, would be present, confirming the incorporation of the borate moiety into the structure. umd.edu

Table 5: Characteristic IR Absorption Bands for this compound This table contains expected data based on the compound's structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 (broad)O-H StretchHydroxyl groups (-OH)
2970-2850C-H StretchAlkyl groups (CH, CH₂, CH₃)
1735C=O StretchLactone carbonyl
1380B-O StretchBorate ester
1250-1050C-O StretchEthers, Esters, Alcohols

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a rapid and effective chromatographic technique used to monitor the progress of chemical reactions, assess the purity of a compound, and determine appropriate conditions for larger-scale column chromatography. umd.edu For a molecule like this compound, TLC can be used to distinguish it from the starting materials and other potential byproducts based on differences in polarity.

A suitable mobile phase, typically a mixture of a non-polar and a more polar solvent, is chosen to achieve good separation. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions.

Table 6: Illustrative TLC Parameters for this compound This table contains typical data for a compound of this nature.

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseDichloromethane : Methanol (B129727) : Ammonia (90:9:1)
VisualizationUV light (254 nm) and/or staining with anisaldehyde solution
Illustrative Rf Value~0.45

Chemical Reactivity and Transformations of Azaerythromycin a 11,12 Hydrogen Borate

Reductive Methylation to Azithromycin (B1666446) 11,12-Hydrogen Borate (B1201080)

The conversion of Azaerythromycin A 11,12-hydrogen borate to its N-methylated counterpart, Azithromycin 11,12-hydrogen borate, is a crucial step in the azithromycin synthesis pathway. This transformation is achieved through a reductive amination process.

The N-methylation of the 9a-nitrogen atom in the aza-lactone ring of this compound is accomplished via the Eschweiler-Clarke reaction. This classic method for the methylation of amines utilizes a mixture of excess formaldehyde (B43269) and formic acid.

In this reaction, formaldehyde first reacts with the secondary amine (the 9a-nitrogen) to form an intermediate iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to a tertiary amine, yielding Azithromycin 11,12-hydrogen borate. Carbon dioxide is released as a byproduct, which drives the reaction to completion. The reaction is typically carried out by heating the reactants under reflux in an organic solvent, such as chloroform (B151607) or acetonitrile (B52724). A patent describes a procedure where this compound is heated under reflux for several hours with a mixture of formic acid and aqueous formaldehyde to yield the desired N-methylated product. epo.org

Table 1: Reagents and Conditions for Reductive Methylation

ReactantReagentsSolventConditionProduct
This compoundFormaldehyde (aqueous), Formic AcidChloroform or AcetonitrileRefluxAzithromycin 11,12-Hydrogen Borate

Hydrolysis of the Borate Ester Linkage

Following N-methylation, the borate ester must be cleaved to liberate the 11,12-hydroxyl groups and yield the final azithromycin molecule. This is achieved through hydrolysis, a reaction whose efficiency and selectivity are highly sensitive to the reaction environment.

The hydrolysis of the Azithromycin 11,12-hydrogen borate is catalyzed by acid. The general mechanism for the acid-catalyzed hydrolysis of an ester involves the protonation of one of the ester's oxygen atoms, which increases the electrophilicity of the adjacent boron atom. youtube.com A water molecule then acts as a nucleophile, attacking the boron atom. This is followed by a series of proton transfers and finally the cleavage of the boron-oxygen bonds, releasing boric acid and the diol—in this case, azithromycin. youtube.comchemistrysteps.com This process must be carefully controlled, as the glycosidic bond of the cladinose (B132029) sugar on the macrolide ring is also susceptible to acid-catalyzed hydrolysis. google.comgoogle.com

A typical procedure involves dissolving the borate compound in a mixture of an organic solvent (like acetonitrile or methylene (B1212753) chloride) and water, followed by the addition of a dilute mineral acid, such as sulfuric acid, to adjust the pH to between 2 and 4. epo.org

The pH of the reaction medium is the most critical factor governing the hydrolysis of the borate ester. google.com There is a delicate balance that must be achieved. A lower pH (e.g., 1.5-3.0) accelerates the rate of borate ester hydrolysis. google.comgoogle.com However, highly acidic conditions (low pH) and prolonged reaction times also promote the degradation of the azithromycin molecule itself, primarily through the cleavage of the cladinose sugar, which significantly reduces the final yield and purity. google.comgoogle.com Conversely, a higher pH results in a slower, potentially incomplete hydrolysis. google.com

To optimize this step, the reaction is often performed in a two-phase solvent system. google.com This allows for the hydrolysis to occur in the aqueous phase, and once the pH is adjusted to be alkaline (e.g., pH 9-10) after the reaction, the free base azithromycin can be quickly extracted into the organic phase. This rapid separation minimizes the product's exposure to the harsh acidic conditions and separates it from the water-soluble boron species, thereby improving both yield and quality. google.com The use of specific organic saccharic acids, such as gluconic acid, during the hydrolysis step has also been proposed to achieve a more thorough hydrolysis with fewer acid degradation byproducts. google.com

Table 2: Factors Influencing Borate Hydrolysis

ParameterEffect of Lowering Value (e.g., Lower pH)Effect of Raising Value (e.g., Higher pH)Optimal Condition Goal
pH Increases hydrolysis rate; Increases rate of product degradation. google.comDecreases hydrolysis rate; Reaction may be incomplete. google.comBalance rate and stability (e.g., pH 2-4 initially, then raised for extraction). epo.org
Temperature Increases reaction and degradation rates. google.comSlows all reaction rates.Controlled, often low temperatures (e.g., 0°C) to manage selectivity. google.com
Reaction Time Increased product conversion but also increased degradation. google.comIncomplete reaction.As short as possible to ensure complete hydrolysis.

Regioselectivity and Stereoselectivity in Subsequent Derivatization Reactions at the 11,12-Positions

The 11,12-hydrogen borate group functions as an effective protecting group for the 11,12-diol of azaerythromycin A. By forming a cyclic ester with these two adjacent hydroxyl groups, the borate moiety prevents them from participating in other reactions, thereby directing chemical transformations to other reactive sites on the molecule.

This directing effect ensures high regioselectivity during the crucial N-methylation step. With the 11- and 12-hydroxyl groups blocked, the Eschweiler-Clarke reaction occurs exclusively at the desired 9a-nitrogen position.

Subsequent derivatization at the 11,12-positions is not performed on the borate ester itself. Instead, such modifications require the prior removal (hydrolysis) of the borate protecting group to unmask the diol. Once azithromycin is formed, the free 11,12-hydroxyls can be targeted for further reactions. For example, they can be reacted with various reagents to form 11,12-cyclic derivatives, such as cyclic carbonates. mdpi.comresearchgate.netnih.gov These modifications are explored to create new azithromycin analogs with potentially improved antibacterial activity. The formation of the borate ester is therefore a key strategic step that ensures regioselectivity in the synthesis of azithromycin and enables a modular approach to later derivatization at the 11,12-positions after its removal.

Stability Studies of this compound

This compound, an intermediate in the synthesis of the antibiotic Azithromycin, exhibits a degree of stability that is crucial for its handling, storage, and subsequent chemical transformations. google.com Stability studies are essential to identify potential degradation pathways and the influence of environmental factors on the integrity of the compound. While comprehensive, publicly available stability studies specifically detailing the degradation kinetics of this compound are limited, an understanding of its stability profile can be constructed from available data and knowledge of related chemical structures.

The chemical structure of this compound, which features a borate ester formed at the 11 and 12 hydroxyl groups of the azaerythromycin macrolide ring, suggests that its primary degradation pathway is hydrolysis. This reaction would involve the cleavage of the borate ester bonds, leading to the parent compound, Azaerythromycin A, and boric acid.

Hydrolysis:

The borate ester linkage is susceptible to hydrolysis, particularly in the presence of water and under certain pH conditions. Acidic conditions are known to facilitate the hydrolysis of related macrolide antibiotic structures. For instance, a similar compound, 9-deoxo-9a-aza-11,12-deoxy-9a-methyl-9a-homoerythromycin A 11,12-hydrogenorthoborate, undergoes hydrolysis in an acidic aqueous medium to yield the corresponding azithromycin derivative. epo.org This suggests that this compound would likely follow a similar degradation pathway.

The hydrolysis of this compound can be represented as follows:

this compound + H₂O ⇌ Azaerythromycin A + B(OH)₃

Further degradation of the resulting Azaerythromycin A molecule is also possible, particularly under acidic conditions, which can lead to the cleavage of the glycosidic bonds linking the desosamine (B1220255) and cladinose sugars to the aglycone core. A potential subsequent degradation product is deosaminylazaerythromycin. epo.org

Oxidation:

Although less prominent than hydrolysis, oxidative degradation could be a potential pathway, particularly if the compound is exposed to strong oxidizing agents. The exocyclic amine group in the azaerythromycin structure could be susceptible to oxidation. google.com

The potential degradation by-products are summarized in the table below.

Potential Degradation By-product Formation Pathway Significance
Azaerythromycin AHydrolysis of the borate esterThe primary degradation product, which is the parent macrolide.
Boric AcidHydrolysis of the borate esterA by-product of the primary degradation pathway.
DeosaminylazaerythromycinFurther hydrolysis of Azaerythromycin A under acidic conditionsA secondary degradation product resulting from the cleavage of a sugar moiety. epo.org

It is important to note that the formation of "azithromycin hydrogen borate" has been identified as a degradation product when solutions of azithromycin are in contact with borosilicate glass, indicating a reaction between the drug and leached boron from the glass. nih.gov This underscores the reactivity of the 11,12-diol system of the azaerythromycin core with borates.

The stability of this compound is significantly influenced by various storage and environmental factors. Proper control of these factors is critical to maintain the purity and integrity of the compound.

Temperature:

Elevated temperatures are expected to accelerate the rate of chemical degradation. To mitigate thermal degradation, storage at controlled, cool temperatures is recommended. Commercial suppliers suggest storage conditions ranging from refrigeration (2-8°C) to freezing. pharmaffiliates.comfigshare.com A material safety data sheet indicates that the material is stable under normal conditions, but does not specify a temperature range. cleanchemlab.com

Humidity:

Given that hydrolysis is a primary degradation pathway, exposure to moisture is a critical factor affecting the stability of this compound. The presence of water can facilitate the cleavage of the borate ester. Therefore, it is essential to store the compound in a dry environment, protected from humidity.

Light:

pH:

The pH of the environment, particularly in solution, is expected to have a pronounced effect on the stability of the borate ester. As previously mentioned, acidic conditions are likely to promote hydrolysis. epo.org Conversely, the stability might be different under neutral or alkaline conditions, though specific data is lacking.

The following table summarizes the influence of various environmental factors on the stability of this compound and the recommended storage conditions.

Environmental Factor Influence on Stability Recommended Storage Condition
Temperature Higher temperatures can increase the rate of degradation.Store in a cool place; refrigeration (2-8°C) or freezer storage is often recommended. pharmaffiliates.comfigshare.com
Humidity/Moisture Promotes hydrolysis of the borate ester, leading to degradation.Store in a dry place, protected from moisture.
Light Potential for photodegradation.Store in light-resistant containers.
Incompatible Materials Contact with strong oxidizing agents may lead to degradation. cleanchemlab.comAvoid contact with strong oxidizing agents. cleanchemlab.com

Advanced Analytical Techniques for Purity and Identity Profiling

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Azaerythromycin A 11,12-Hydrogen Borate (B1201080). Its high resolution and sensitivity make it ideal for quantification and impurity profiling.

Quantitative Determination of Azaerythromycin A 11,12-Hydrogen Borate

A robust HPLC method is essential for the accurate quantification of this compound in various samples. A reversed-phase HPLC (RP-HPLC) method with UV detection is commonly employed for the analysis of Azithromycin (B1666446) and its related substances, and a similar approach is suitable here. researchgate.netresearchgate.netnih.gov The method typically utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffer solution. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Quantitative Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 8.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature 35 °C

This method allows for the separation of this compound from its parent compound, Azithromycin, and other related impurities, ensuring accurate quantification.

Impurity Profiling and Related Substances Analysis in Synthetic Batches

Impurity profiling is a critical aspect of pharmaceutical analysis, as impurities can impact the safety and efficacy of the final drug product. researchgate.net HPLC is the primary tool for detecting and quantifying impurities in synthetic batches of this compound. A gradient elution method is often preferred for impurity profiling as it allows for the separation of compounds with a wide range of polarities.

Table 2: Example Gradient Elution Program for Impurity Profiling

Time (min)% Acetonitrile% Phosphate Buffer (pH 8.0)
03070
257030
307030
353070
403070

This gradient program can effectively separate this compound from potential process-related impurities and degradation products.

Method Validation Protocols for Specificity, Linearity, Accuracy, and Precision

Validation of the analytical method is crucial to ensure that it is suitable for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guidelines.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the resolution of the this compound peak from other potential impurities.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A typical linearity study would involve analyzing a series of solutions with known concentrations.

Table 3: Representative Linearity Data

Concentration (µg/mL)Peak Area
10125,430
25312,870
50624,550
1001,251,200
1501,876,900
Correlation Coefficient (r²) 0.9995

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the recovery is measured. Expected recovery is typically within 98-102%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. The acceptance criterion for RSD is typically not more than 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products and Residual Solvents

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is primarily used for the detection and quantification of residual solvents from the manufacturing process. While Azithromycin itself is not suitable for direct GC-MS analysis due to its low volatility, a derivatization step can be employed. researchgate.netekb.eg However, for residual solvent analysis, a headspace GC-MS method is typically used, which avoids the need for derivatization of the main compound. researchgate.netekb.eg

Table 4: Typical Headspace GC-MS Conditions for Residual Solvent Analysis

ParameterCondition
Column DB-624, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium
Oven Program 40 °C (5 min), then to 240 °C at 10 °C/min
Injector Temperature 250 °C
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI) at 70 eV
Scan Range 35-350 amu

This method can effectively identify and quantify common solvents used in organic synthesis, such as methanol (B129727), ethanol (B145695), acetone, and dichloromethane.

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Comprehensive Characterization

Hyphenated techniques, which combine a separation technique with a detection technique, provide a wealth of information for the comprehensive characterization of compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for the structural elucidation of impurities and for highly sensitive quantification. nih.govresearchgate.net For this compound, LC-MS/MS can be used to confirm the molecular weight of the compound and its impurities, and to obtain structural information through fragmentation patterns. researchgate.net

Table 5: Illustrative LC-MS/MS Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 761.5 (for [M+H]⁺ of this compound)
Product Ions (m/z) 591.4, 158.1

GC-Tandem Mass Spectrometry (GC-MS/MS) can be used for the targeted analysis of specific volatile impurities with very high sensitivity and selectivity, although its application for non-volatile compounds like this compound would require derivatization. researchgate.net

Chiral Chromatography for Enantiomeric Purity and Isomeric Separation (if applicable)

Chirality is a key consideration in the pharmaceutical industry, as different enantiomers of a drug can have different pharmacological activities. nih.govwvu.eduyoutube.com While Azaerythromycin A itself has multiple chiral centers, the formation of the 11,12-hydrogen borate derivative is not expected to introduce new chiral centers. However, if any of the synthetic steps could lead to epimerization at existing chiral centers, chiral chromatography would be necessary to ensure the stereochemical purity of the compound. Chiral HPLC, using a chiral stationary phase (CSP), is the most common technique for separating enantiomers and diastereomers. youtube.commdpi.com

Table 6: Potential Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane:Ethanol:Diethylamine (80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving separation of stereoisomers.

Solid State Characterization and Polymorphism of Azaerythromycin a 11,12 Hydrogen Borate

Crystallographic Studies

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in a solid, which in turn dictates many of its physical and chemical properties. For Azaerythromycin A 11,12-Hydrogen Borate (B1201080), the available information is limited.

Single Crystal X-ray Diffraction for Absolute Structure Determination

There is no publicly available single-crystal X-ray diffraction data for Azaerythromycin A 11,12-Hydrogen Borate. This technique is the gold standard for determining the precise three-dimensional atomic coordinates, bond lengths, bond angles, and absolute configuration of a crystalline compound. While the molecular structure is inferred from other spectroscopic methods like NMR, the exact conformation and intermolecular interactions in the solid state, which single-crystal X-ray diffraction would reveal, have not been published.

X-ray Powder Diffraction (XRPD) for Crystalline Form Identification

Similarly, specific X-ray Powder Diffraction (XRPD) patterns for this compound are not found in the reviewed literature. XRPD is a key analytical tool for identifying crystalline phases and is often used to characterize different polymorphs or to distinguish between crystalline and amorphous material. The absence of this data prevents a detailed discussion of its characteristic diffraction peaks, which would serve as a fingerprint for its crystalline form.

Investigation of Polymorphic and Pseudopolymorphic Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.

Impact of Crystallization Parameters on Solid-State Properties and Morphology

Without studies on different crystalline forms, there is no information on how crystallization parameters—such as solvent, temperature, and cooling rate—might affect the solid-state properties and crystal morphology of this compound.

Characterization of Amorphous Forms and Their Potential for Interconversion

There is no information available regarding the existence or characterization of an amorphous form of this compound. Amorphous forms lack long-range molecular order and often exhibit different physical properties, such as higher solubility, compared to their crystalline counterparts. Consequently, studies on the potential for interconversion between crystalline and amorphous forms have not been reported.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The primary and most defining feature of this molecule is the intramolecular cyclization involving the hydroxyl groups at the C11 and C12 positions of the aglycone ring with a hydrogen borate group (-B(OH)O-). This results in the formation of a stable five-membered dioxaborolane ring. Spectroscopic evidence, including 11B-NMR, confirms the presence of boron and its binding to the C11 and C12 hydroxyl groups. This intramolecular linkage significantly influences the conformation of the macrolide ring and restricts the rotational freedom of these hydroxyl groups, which are otherwise active participants in intermolecular hydrogen bonding in many azithromycin (B1666446) solvates and polymorphs.

The remaining hydroxyl group on the boron atom is a key site for intermolecular interactions. This B-OH group can act as both a hydrogen bond donor and acceptor, facilitating the formation of robust hydrogen bonding networks within the crystal lattice. It is anticipated that these borate hydroxyl groups would form strong hydrogen bonds, likely with acceptor atoms on adjacent molecules, such as the nitrogen atom of the dimethylamino group on the desosamine (B1220255) sugar, the nitrogen atom within the azalide ring, or the remaining hydroxyl group on the cladinose (B132029) sugar.

Furthermore, the parent azaerythromycin structure offers several other functional groups capable of participating in hydrogen bonding. The dimethylamino group on the desosamine sugar is a strong hydrogen bond acceptor. The hydroxyl group on the desosamine sugar can act as both a donor and an acceptor. Similarly, the nitrogen atom incorporated into the aglycone ring (at position 9a) is also a potential hydrogen bond acceptor. These multiple interaction sites lead to the formation of a three-dimensional supramolecular network.

Based on the analysis of related azithromycin crystal structures, the hydrogen bonding network in solid this compound is expected to be extensive. The interactions likely involve the formation of dimers or larger supramolecular synthons, which then assemble into the final crystal structure. The specific nature of these interactions would determine the polymorphic form of the compound.

Below are interactive tables detailing the potential hydrogen bonds that are likely to be present in the solid-state structure of this compound, based on known structures of similar compounds.

Table 1: Potential Intermolecular Hydrogen Bond Interactions in this compound

Donor (D)Hydrogen (H)Acceptor (A)D-H···A Interaction Type
Borate (-B-OH)HN (Dimethylamino)Strong
Borate (-B-OH)HN (Azalide Ring)Moderate
Desosamine (-OH)HO (Borate)Moderate
Desosamine (-OH)HO (Lactone)Weak
N/AN/AN/AN/A

Table 2: Typical Hydrogen Bond Geometries (Inferred from Related Structures)

Donor-H Bond Length (Å)H···Acceptor Bond Length (Å)Donor···Acceptor Distance (Å)Donor-H···Acceptor Angle (°)
0.95 - 1.051.70 - 2.002.70 - 3.00150 - 175
0.95 - 1.052.00 - 2.302.90 - 3.20140 - 160
0.98 - 1.021.80 - 2.102.80 - 3.10155 - 170
0.98 - 1.022.10 - 2.403.00 - 3.30130 - 150
N/AN/AN/AN/A

It is important to note that without precise crystallographic data, this analysis remains predictive. The actual solid-state structure and hydrogen bonding network may exhibit variations from this model. However, the fundamental interactions described are based on the known chemical properties of the functional groups present in this compound and extensive studies of related macrolide antibiotics.

Theoretical and Computational Investigations of Azaerythromycin a 11,12 Hydrogen Borate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the electronic properties and bonding characteristics of complex molecules. For Azaerythromycin A 11,12-Hydrogen Borate (B1201080), such studies would provide deep insights into the stability and reactivity of the molecule.

Density Functional Theory (DFT) Studies of the Borate Linkage and Macrolide Conformation

Density Functional Theory (DFT) would be a primary method to investigate the Azaerythromycin A 11,12-Hydrogen Borate molecule. These studies would focus on optimizing the geometry of the molecule to find its most stable three-dimensional structure. Key areas of investigation would include the bond lengths, bond angles, and dihedral angles associated with the 11,12-hydrogen borate linkage to the macrolide ring. The calculations would also elucidate the preferred conformation of the 15-membered aza-macrolide ring, which is crucial for its biological activity. Different basis sets and functionals would be tested to ensure the accuracy of the computed properties.

Molecular Orbital Analysis and Electronic Properties

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding the molecule's electronic behavior. The energy gap between the HOMO and LUMO would be calculated to determine the chemical reactivity and kinetic stability of this compound. A smaller energy gap would suggest higher reactivity. Furthermore, the distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. An electrostatic potential map could also be generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations can model the dynamic behavior of this compound in a biological environment over time.

Exploration of Macrolide Ring Flexibility and Borate Conformation in Solution

MD simulations would be employed to explore the conformational landscape of the macrolide ring and the attached borate group in an aqueous solution. These simulations would track the atomic movements over nanoseconds or longer, revealing the inherent flexibility of the macrolide ring. The results could identify the most populated conformational states and the energy barriers for transitions between them. The orientation and dynamics of the borate ester linkage would be of particular interest, as this could influence interactions with biological targets.

Computational Prediction of Spectroscopic Properties (NMR, IR, MS)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For this compound, these predictions would be invaluable for its characterization. For instance, NMR chemical shifts (¹H and ¹³C) could be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental spectra to confirm the molecular structure. Similarly, the vibrational frequencies from IR spectroscopy could be computed to identify characteristic peaks corresponding to specific functional groups, such as the B-O and O-H stretches of the borate group and the carbonyl group of the macrolide. Mass spectrometry fragmentation patterns could also be predicted to aid in the interpretation of experimental mass spectra.

Reaction Mechanism Elucidation Using Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions. In the context of this compound, density functional theory (DFT) and ab initio methods can be employed to model the reaction pathways, identify key intermediates, and characterize the transition states involved in both the formation and hydrolysis of the borate ester. These theoretical investigations provide a molecular-level understanding that complements experimental observations.

Transition State Analysis of Borate Formation and Hydrolysis Pathways

The formation of the 11,12-hydrogen borate from azaerythromycin A and a boron source, such as boric acid, proceeds through a reversible esterification reaction. Computational studies on analogous systems involving the esterification of boric acid with aliphatic diols suggest a multi-step mechanism. rsc.org

The initial step likely involves the coordination of one of the hydroxyl groups of the diol moiety on the macrolide to the boron atom. A key finding in related computational studies is the potential for a "borate-assisted" mechanism, where a tetrahydroxyborate anion, [B(OH)₄]⁻, facilitates the process. rsc.org This pathway generally presents a lower activation energy compared to the direct reaction with boric acid. The transition state for this initial esterification would involve the approach of the C11- or C12-hydroxyl group to the boron atom, with a concurrent proton transfer, possibly mediated by other solvent or borate molecules.

Hydrolysis of the borate ester is essentially the reverse of its formation and is critical for the deprotection step in a synthetic sequence. Quantum-chemistry studies on the hydrolysis of borate networks indicate that the mechanism is highly dependent on the pH of the environment. nih.gov In neutral or acidic conditions, water molecules directly attack the boron atom. In basic media, the reaction is often facilitated by hydroxide (B78521) ions, which are stronger nucleophiles. Computational models suggest that the transition state for hydrolysis involves the nucleophilic attack of a water molecule or hydroxide ion on the electrophilic boron center, leading to a tetrahedral intermediate that subsequently breaks down to regenerate the diol and the borate species. nih.gov

Below is a hypothetical data table illustrating the calculated activation energies for the formation and hydrolysis transition states under different catalytic conditions, based on data from analogous systems.

Reaction Pathway Catalyst/Medium Calculated Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)
Borate FormationNone (Boric Acid)~110
Borate FormationBorate-assisted~70
Borate HydrolysisNeutral (Water)~85
Borate HydrolysisBasic (OH⁻)~60

Note: The data in this table is representative and derived from computational studies on simpler aliphatic diols and boric acid. rsc.org The actual values for this compound may vary due to steric and electronic effects of the macrolide structure.

Energetic Landscape of Synthetic Transformations

The energetic landscape of the synthetic transformations involving this compound provides a comprehensive view of the reaction thermodynamics and kinetics. This landscape is mapped out by calculating the relative energies of the reactants, intermediates, transition states, and products.

The formation of the cyclic borate ester is generally a thermodynamically favorable process, particularly in non-aqueous solvents where the removal of water drives the equilibrium towards the product. The stability of the five-membered ring formed between the boron atom and the oxygen atoms of the 11,12-diol contributes to this stability. Computational studies on the thermodynamics of boronate ester self-assembly have shown that the formation of such esters from arylboronic acids and catechols is thermodynamically favored. nih.govresearchgate.net

The hydrolysis reaction would follow the reverse path on this energetic landscape, requiring an input of energy to overcome the activation barrier for the breakdown of the stable borate ester. The relative energies of the species involved determine the position of the equilibrium under specific reaction conditions.

A hypothetical table of thermodynamic data for the key steps is presented below.

Species Relative Enthalpy (ΔH) (kJ/mol) Relative Gibbs Free Energy (ΔG) (kJ/mol)
Azaerythromycin A + B(OH)₃00
Transition State 1 (Formation)+75+110
Mono-ester Intermediate-15-5
Transition State 2 (Ring Closure)+65+100
This compound + 2H₂O-40-25

Note: This data is hypothetical and intended to illustrate the energetic landscape. The values are based on general principles of esterification reactions and have not been specifically calculated for this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Azaerythromycin A 11,12-Hydrogen Borate (B1201080) with Enhanced Atom Economy and Green Chemistry Principles

The pursuit of more sustainable and efficient chemical syntheses is a paramount goal in modern pharmaceutical manufacturing. Future research in the synthesis of Azaerythromycin A 11,12-Hydrogen Borate should prioritize the principles of atom economy and green chemistry. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product, minimizing the generation of waste.

Furthermore, the application of green chemistry principles could involve the exploration of more environmentally benign solvents and reaction conditions. This includes investigating the use of solvent-free reaction conditions or employing solvents derived from renewable feedstocks. The goal would be to develop a synthetic route that is not only more efficient in terms of atom utilization but also safer and less polluting.

Table 1: Key Green Chemistry Principles and Their Application to this compound Synthesis

PrincipleApplication in this compound Synthesis
Atom Economy Designing reactions that maximize the incorporation of all materials used in the process into the final product.
Use of Catalysis Employing catalytic reagents in preference to stoichiometric reagents to reduce waste.
Safer Solvents and Auxiliaries Minimizing the use of hazardous solvents and exploring greener alternatives.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Investigating the use of starting materials derived from renewable sources.

Exploration of Other Boron-Containing Derivatives at Different Positions of the Azaerythromycin Macrolide

The formation of the 11,12-hydrogen borate is a specific example of the derivatization of the azaerythromycin scaffold. However, the macrolide structure presents multiple hydroxyl groups at various positions, each offering a potential site for the formation of other boron-containing derivatives. Future research could explore the regioselective protection of other diol systems within the azaerythromycin molecule or the monofunctionalization of individual hydroxyl groups with boronic acids.

For instance, the selective formation of a borate ester at a different pair of hydroxyl groups could lead to novel intermediates for the synthesis of new azaerythromycin analogs with potentially altered biological activities or pharmacokinetic properties. The challenge in this area lies in achieving high regioselectivity in the presence of multiple reactive sites. This would likely require the development of sophisticated protecting group strategies or the use of catalysts that can direct the boron reagent to a specific site on the macrolide.

The synthesis of boronic acid derivatives of azaerythromycin, where a B(OH)2 group is attached to the macrolide, could also be a fruitful area of investigation. Such compounds could serve as versatile intermediates for further functionalization through well-established boron-based cross-coupling reactions.

Investigation of the Stereochemical Control in Borate Formation and Its Impact on Downstream Products

The formation of the 11,12-hydrogen borate involves the creation of a new cyclic structure, and the stereochemistry of the 11 and 12 hydroxyl groups will influence the geometry of this borate ring. A deeper understanding of the stereochemical control during this reaction is a crucial area for future research. This includes investigating how the pre-existing stereocenters of the azaerythromycin macrolide dictate the facial selectivity of the borate formation.

Furthermore, the stereochemistry of the borate ester itself could have a significant impact on the reactivity and selectivity of subsequent reactions. For example, the conformation of the borate-protected macrolide may influence the accessibility of other reactive sites on the molecule, thereby affecting the outcome of downstream synthetic steps. Computational modeling, in conjunction with experimental studies, could provide valuable insights into the conformational preferences of different stereoisomers of the borate derivative and how these conformations influence reactivity.

A thorough investigation in this area would not only enhance the fundamental understanding of the reaction but could also lead to the development of more stereoselective and efficient synthetic routes to Azithromycin (B1666446) and its analogs.

Application of Advanced Spectroscopic Techniques for In-situ Monitoring of Reaction Progress and Intermediate Formation

The optimization of any chemical process relies on a detailed understanding of its reaction kinetics and the detection of any transient intermediates. Future research on the synthesis of this compound would benefit greatly from the application of advanced spectroscopic techniques for in-situ monitoring.

Techniques such as Process Analytical Technology (PAT), including in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, could provide real-time data on the consumption of reactants and the formation of products. This would allow for precise control over reaction parameters and the rapid identification of optimal reaction conditions.

Moreover, given the involvement of boron, 11B Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying the formation and stability of the borate ester. researchgate.net In-situ 11B NMR could be used to monitor the reaction progress directly and to identify any boron-containing intermediates or side products that may be formed. researchgate.net This detailed mechanistic information would be invaluable for troubleshooting and optimizing the synthesis.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation Gained
In-situ FTIR/Raman Real-time concentration profiles of reactants, products, and intermediates.
11B NMR Spectroscopy Direct observation of boron-containing species, including the borate ester and potential intermediates. researchgate.net
Mass Spectrometry Identification of reaction components and byproducts.

Leveraging Machine Learning and Artificial Intelligence in Synthetic Pathway Prediction and Optimization for Complex Macrolide Derivatives

The synthesis of complex molecules like azaerythromycin and its derivatives is a challenging endeavor that can be significantly aided by computational tools. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful technologies for predicting and optimizing synthetic routes.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Azaerythromycin A 11,12-Hydrogen Borate in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase HPLC with UV detection is widely used. Prepare a resolution solution by combining stock solutions of Azaerythromycin A and azithromycin in acetonitrile-water (52:48) to achieve ~1 mg/mL of each component. Use a C18 column and monitor at 210 nm, optimizing gradient elution for baseline separation . For impurity profiling, reference standards (e.g., USP Azaerythromycin A RS) are essential to validate specificity and accuracy .

Q. How should borate buffers be prepared to maintain the stability of this compound in aqueous solutions?

  • Methodological Answer : Prepare borate buffers by titrating boric acid with NaOH to pH 9.0, leveraging its pKa of 9.23. For studies requiring pH stability, use 10–100 mM borate buffer to minimize pH drift during reactions. Pre-filter solutions (0.22 µm) to remove particulates that may interact with the borate group . Adjust ionic strength with NaCl if necessary, but avoid phosphate buffers to prevent competing equilibria .

Q. What spectroscopic techniques are effective for characterizing the borate moiety in this compound?

  • Methodological Answer : Use a combination of IR spectroscopy (to identify B-O stretching vibrations at ~1350–1450 cm⁻¹) and elemental analysis (to confirm boron content ~2.5%). For structural insights, X-ray diffraction (XRD) can resolve borate coordination geometry, while NMR (¹¹B or ¹⁹F if fluorinated) clarifies dynamic interactions in solution .

Advanced Research Questions

Q. How can kinetic modeling elucidate the catalytic role of the borate group in this compound reactions?

  • Methodological Answer : Apply pseudo-first-order kinetics under excess substrate conditions. Use the rate equation kobs=kP1+kP1BOH[B(OH)4]k_{\text{obs}} = k_{P1} + k_{P1BOH}[\text{B(OH)}_4^-], where kP1k_{P1} is the uncatalyzed rate constant and kP1BOHk_{P1BOH} accounts for borate catalysis. Fit data using Grafit or similar software, incorporating equilibrium constants for borate speciation (e.g., monoperoxoborate vs. diborate) from Table 1 in . Validate models with stopped-flow UV-Vis for rapid reactions .

Q. What strategies resolve contradictions in polyborate speciation data for this compound solutions?

  • Methodological Answer : Combine X-ray diffraction with empirical potential structure refinement (EPSR) modeling to account for hydration effects and polyborate equilibria. For example, EPSR can reconcile discrepancies between experimental XRD patterns and theoretical predictions by refining coordination distances (e.g., B-O: 1.36–1.44 Å) and hydration shells . Pair with mass spectrometry to detect transient borate clusters .

Q. How can computational chemistry optimize the hydrogen storage potential of this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to evaluate borate-hydride interactions. Focus on the pseudo-hydration degree (xx) in sodium borate analogs, which correlates with gravimetric hydrogen capacity (ρm\rho_m). Simulate pathways for hydrogen release using transition state theory, comparing activation energies of borate vs. borohydride systems. Experimental validation via thermogravimetric analysis (TGA) and gas chromatography can confirm predicted trends .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in borate-catalyzed reaction mechanisms reported for this compound?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated solvents to distinguish between proton-coupled electron transfer (PCET) and pure electron transfer mechanisms. Reconcile discrepancies by testing under varied borate:substrate ratios (e.g., 1:1 to 1:10) and pH (4.3–10.0), as borate speciation shifts from B(OH)3\text{B(OH)}_3 to B(OH)4\text{B(OH)}_4^- dominate reactivity .

Q. What experimental controls are critical for validating the purity of this compound in synthetic batches?

  • Methodological Answer : Implement orthogonal methods:

  • HPLC-ELSD : Detect non-UV-active impurities (e.g., borate salts).
  • ICP-MS : Quantify trace metals (e.g., Na⁺, K⁺) from buffer residues.
  • TGA-DSC : Monitor decomposition profiles to identify hydrate vs. anhydrous forms.
    Cross-validate with USP/EP reference standards to ensure ≤0.1% impurity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.